Fmoc-Tle-OH

Beschreibung

The exact mass of the compound Fmoc-L-tert-leucine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

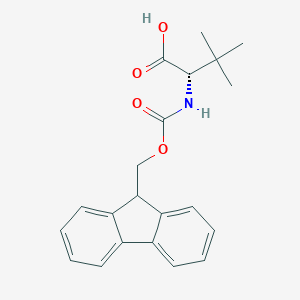

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-21(2,3)18(19(23)24)22-20(25)26-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOHGJIGTNUNNC-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359658 | |

| Record name | Fmoc-L-tert-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132684-60-7 | |

| Record name | Fmoc-L-tert-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-L-tert-leucine (Fmoc-Tle-OH) in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Nα-Fmoc-L-tert-leucine (Fmoc-Tle-OH), a pivotal building block in modern peptide synthesis. It details the compound's core properties, its applications in research and pharmaceutical development, and provides detailed experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS).

Core Features and Properties of this compound

This compound is a derivative of the non-proteinogenic amino acid L-tert-leucine.[1] The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, a cornerstone of contemporary SPPS.[2][3] The defining feature of L-tert-leucine is its bulky tert-butyl side chain, which imparts significant steric hindrance. This property is exploited to influence peptide conformation, enhance proteolytic stability, and modulate biological activity.

This compound is a crucial monomer for constructing peptides and small proteins using SPPS.[4] The Fmoc protecting group strategy offers mild deprotection conditions (typically using a piperidine solution), which preserves the integrity of sensitive amino acid side chains and the growing peptide backbone, a significant advantage over harsher acid-based methods like Boc chemistry.[2][3]

Quantitative Data

The key chemical and physical properties of this compound are summarized below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 132684-60-7 | [5][6][7] |

| Molecular Formula | C₂₁H₂₃NO₄ | [5][6][7] |

| Molecular Weight | 353.41 g/mol | [5][6][8] |

| Appearance | White to light yellow powder or crystal | [2][6] |

| Melting Point | 124-127 °C | [5][6] |

| Boiling Point | 554.1 ± 33.0 °C (Predicted) | [6] |

| Density | 1.209 ± 0.06 g/cm³ (Predicted) | [5][6] |

| pKa | 3.92 ± 0.10 (Predicted) | [6] |

| Solubility | Soluble in DMSO, EtOH, DMF | [6][9] |

Applications in Research and Drug Development

The unique structural characteristics of L-tert-leucine make this compound a valuable reagent in several areas:

-

Therapeutic Peptides : Incorporation of Tle can increase the metabolic stability and bioavailability of peptide-based drugs by shielding adjacent peptide bonds from enzymatic degradation.[10]

-

Drug Discovery : It serves as a versatile reactant in the synthesis of potent antagonists for targets like the anti-apoptotic protein XIAP, a key target in cancer therapy.[6] L-tert-leucine itself is a critical chiral intermediate for various antiviral and anti-inflammatory drugs.[1]

-

Protein-Protein Interaction Studies : Peptides containing Tle can be designed to probe or disrupt protein-protein interactions, where the bulky side chain can act as a structural anchor or steric block.[4]

-

Chiral Ligands : It is used in the preparation of phosphino dipeptide derivatives that serve as ligands in asymmetric catalysis.[6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its incorporation into a peptide chain via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Synthesis of Fmoc-L-tert-leucine

This protocol outlines the synthesis of this compound from its parent amino acid, L-tert-leucine.

Materials:

-

L-tert-leucine[11]

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Dioxane

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Ice bath

-

Mechanical stirrer and reaction flask

Procedure: [6]

-

In a 500 mL reaction flask, dissolve L-tert-leucine (5.1 g, 38.6 mmol) in a mixture of dioxane (40 mL) and 10% aqueous sodium carbonate solution (100 mL).

-

Cool the flask in an ice bath to 0-4 °C.

-

Separately, dissolve 9-fluorenylmethyl chloroformate (10.0 g, 38.6 mmol) in 100 mL of dioxane.

-

Under vigorous mechanical stirring, add the Fmoc-Cl solution dropwise to the L-tert-leucine solution over 30-60 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature.

-

Continue stirring the solution overnight.

-

(Work-up) Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum to yield Fmoc-L-tert-leucine.

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard cycle for incorporating this compound into a growing peptide chain on a solid support (e.g., Wang or Rink Amide resin).

1. Resin Preparation and Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) (approx. 10 mL per gram of resin) and agitate for 30-60 minutes to swell the resin beads.

-

Drain the DMF.

2. N-terminal Fmoc Deprotection:

-

Objective : To remove the Fmoc group from the N-terminus of the resin-bound peptide, exposing a free amine for the next coupling step.[9]

-

Reagents : 20% (v/v) Piperidine in DMF.

-

Procedure :

-

Add the 20% piperidine/DMF solution to the swollen resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 cycles) to remove all residual piperidine and the dibenzofulvene-piperidine adduct.[9]

-

3. This compound Coupling:

-

Objective : To form a peptide bond between the free amine on the resin and the carboxyl group of this compound.

-

Reagents :

-

This compound (3-5 equivalents relative to resin loading)

-

Coupling Reagent: e.g., HCTU (3-5 eq.) or a carbodiimide like DIC (3-5 eq.) with an additive like HOBt (3-5 eq.).[3]

-

Base: N,N-Diisopropylethylamine (DIPEA) (6-10 eq.)

-

Solvent: DMF

-

-

Procedure :

-

In a separate vial, dissolve this compound and the coupling reagent (e.g., HCTU) in DMF.

-

Add DIPEA to the vial to begin the pre-activation of the amino acid. Allow it to activate for 1-2 minutes.

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. Due to the steric hindrance of the tert-leucine side chain, a longer coupling time or double coupling may be necessary.

-

Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test (beads remain colorless/yellow) indicates a complete reaction.

-

Once coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 cycles) to remove excess reagents and byproducts.

-

4. Final Cleavage and Deprotection:

-

Objective : To cleave the completed peptide from the solid support and remove any remaining acid-labile side-chain protecting groups.

-

Reagents : Cleavage cocktail, typically containing Trifluoroacetic acid (TFA). A common mixture is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.

-

Procedure :

-

Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Add the cold cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

-

Gently agitate the suspension at room temperature for 2-4 hours.[9]

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

-

Centrifuge or filter to collect the peptide precipitate, wash with cold ether, and dry under vacuum.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the application of this compound.

Caption: General workflow for the incorporation of this compound in SPPS.

Caption: Logic of orthogonal protection in Fmoc-based peptide synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound | 132684-60-7 [smolecule.com]

- 5. This compound | CAS#:132684-60-7 | Chemsrc [chemsrc.com]

- 6. Fmoc-L-tert-leucine | 132684-60-7 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid | C21H23NO4 | CID 978350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 11. L -tert-Leucine 99 20859-02-3 [sigmaaldrich.com]

Unlocking Conformational Control and Enhanced Stability: A Technical Guide to Fmoc-Tle-OH

For Researchers, Scientists, and Drug Development Professionals

Core Introduction: The Strategic Role of Fmoc-Tle-OH in Peptide Synthesis

Fmoc-L-tert-leucine (this compound) is a non-natural, N-terminally protected amino acid that serves as a critical building block in solid-phase peptide synthesis (SPPS). Its defining feature is the bulky tert-butyl side chain, which imparts significant steric hindrance. This unique characteristic is not a limitation but rather a strategic tool employed by peptide chemists and drug developers to precisely control peptide conformation, enhance enzymatic stability, and ultimately modulate the biological activity of synthetic peptides. This technical guide provides an in-depth exploration of the function of this compound, offering detailed experimental protocols, quantitative data, and visualizations to empower researchers in their peptide-based drug discovery and development endeavors.

The core function of this compound lies in its ability to introduce a sterically demanding residue into a peptide sequence. The tert-leucine side chain, with its quaternary β-carbon, restricts the conformational freedom of the peptide backbone in its vicinity. This often leads to more extended or semi-extended peptide conformations, a property that can be leveraged to design peptides with specific secondary structures or to disrupt protein-protein interactions by mimicking a key binding motif.

Data Presentation: Physicochemical Properties and Comparative Analysis

The selection of this compound in a peptide synthesis strategy is often guided by its distinct physical and chemical properties. A clear understanding of these properties is essential for optimizing synthesis protocols and predicting the behavior of the resulting peptide.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₃NO₄ | [Generic supplier data] |

| Molecular Weight | 353.41 g/mol | [Generic supplier data] |

| Melting Point | 124-127 °C | [Generic supplier data] |

| Appearance | White to off-white powder | [Generic supplier data] |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents | [General knowledge of SPPS] |

The incorporation of the bulky tert-leucine residue can influence the overall properties of the peptide, most notably its resistance to enzymatic degradation.

| Peptide Sequence | Modification | Half-life in Serum/Plasma | Key Finding |

| Model Peptide A | Contains Leucine | Short (minutes to hours) | Susceptible to rapid proteolytic cleavage.[1] |

| Model Peptide B | Leucine substituted with tert-Leucine | Significantly increased | The bulky side chain of tert-leucine sterically hinders the approach of proteases, thereby increasing the peptide's stability in biological fluids.[2] |

| Natural Peptide X | Unmodified | ~5-15 minutes (for GHRH) | Natural peptides often have very short half-lives due to rapid enzymatic degradation.[1] |

| Modified Peptide X | Introduction of non-natural amino acids | Extended (hours to days) | Modifications such as the inclusion of D-amino acids or sterically hindered amino acids like tert-leucine can dramatically prolong the in vivo half-life.[1][2] |

Experimental Protocols: Incorporating this compound in Solid-Phase Peptide Synthesis

The successful incorporation of the sterically hindered this compound into a growing peptide chain requires optimized coupling protocols to overcome the potential for incomplete reactions. The following provides a detailed methodology for manual Fmoc-based SPPS.

Materials and Reagents:

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagents: HBTU/HOBt or HATU/HOAt

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Kaiser test kit

Protocol for a Single Coupling Cycle of this compound:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU/HOBt or HATU/HOAt, 3-5 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture and agitate for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature. Due to the steric hindrance of this compound, an extended coupling time of 2-4 hours is recommended. For particularly difficult couplings, double coupling (repeating the coupling step with fresh reagents) or microwave-assisted coupling can be employed to drive the reaction to completion.

-

-

Monitoring the Coupling Reaction:

-

After the coupling period, take a small sample of the resin beads and wash them thoroughly with DMF and then DCM.

-

Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling is necessary.

-

-

Washing: After a successful coupling, wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts.

Cleavage and Deprotection:

-

After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization: Signaling Pathways and Experimental Workflows

XIAP-Mediated Apoptosis Inhibition and the Role of Smac Mimetics

The X-linked inhibitor of apoptosis protein (XIAP) is a key regulator of programmed cell death. It functions by directly binding to and inhibiting caspases, the key executioner enzymes of apoptosis. The endogenous protein Smac/DIABLO can counteract XIAP's inhibitory effect. Smac mimetics, which are small molecules designed to mimic the action of Smac, are a promising class of anti-cancer agents. The incorporation of tert-leucine in these mimetics is often crucial for their potency and stability.

References

Fmoc-Tle-OH CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Fmoc-L-tert-leucine (Fmoc-Tle-OH) is a sterically hindered, non-proteinogenic amino acid derivative widely utilized in peptide chemistry. Its bulky tert-butyl side chain imparts unique conformational constraints on peptides, making it a valuable building block in the design of peptidomimetics, enzyme inhibitors, and other bioactive peptides. This guide provides a comprehensive overview of the physicochemical properties, applications, and handling of this compound, with a focus on its use in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

This compound is a white to off-white crystalline powder. Its key properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 132684-60-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₂₁H₂₃NO₄ | [1][2][3][6] |

| Molecular Weight | 353.41 g/mol | [1][2][3][6] |

| Synonyms | Fmoc-L-α-tert-butylglycine, N-Fmoc-L-tert-leucine | [2][4] |

| Appearance | White to off-white solid/powder | [3][4] |

| Purity | ≥98% | [1][4] |

| Melting Point | 124-127 °C | [6] |

| Solubility | Soluble in DMSO and Ethanol | [3][6] |

| Storage | Recommended storage at 2-8°C | [6] |

Applications in Peptide Synthesis

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). The tert-butyl group of the tert-leucine residue provides significant steric hindrance, which can influence the secondary structure of peptides, enhance their proteolytic stability, and modulate their biological activity.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of this compound into a peptide sequence follows the standard Fmoc-SPPS protocol. The general workflow is depicted below.

Experimental Protocol: Synthesis of Fmoc-L-tert-leucine

A general procedure for the synthesis of Fmoc-L-tert-leucine involves the reaction of L-tert-leucine with 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Materials:

-

L-tert-leucine

-

Dioxane

-

10% Sodium carbonate solution

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

500 mL reaction flask

-

Ice bath

-

Mechanical stirrer

-

Dropping funnel

Procedure:

-

In a 500 mL reaction flask, dissolve L-tert-leucine (38.6 mmol) in a mixture of dioxane (40 mL) and 10% sodium carbonate solution (100 mL).[6]

-

Cool the reaction flask in an ice bath.

-

Slowly add a solution of 9-fluorenylmethyl chloroformate (38.6 mmol) in dioxane (100 mL) to the reaction mixture using a dropping funnel under continuous mechanical stirring.[6]

-

After the addition is complete, allow the solution to gradually warm to room temperature.

-

Continue stirring the reaction mixture overnight.[6]

-

The product, Fmoc-L-tert-leucine, can then be isolated and purified using standard techniques.

Role in Drug Discovery and Development

The incorporation of tert-leucine into peptide-based drug candidates can significantly enhance their therapeutic potential. The steric bulk of the tert-butyl group can:

-

Increase Proteolytic Stability: By shielding the peptide backbone from enzymatic degradation, thereby prolonging the in vivo half-life.

-

Induce Specific Conformations: The restricted rotation around the Cα-Cβ bond can force the peptide into a specific bioactive conformation, enhancing its binding affinity and selectivity for its target.

-

Improve Membrane Permeability: The increased lipophilicity can in some cases enhance the ability of the peptide to cross cell membranes.

The logical relationship for considering the use of this compound in peptide-based drug design is illustrated in the following diagram.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area.

Conclusion

This compound is a crucial reagent for peptide chemists aiming to develop peptides with enhanced stability and specific conformational properties. Its unique steric profile provides a powerful tool for modulating the biological activity and pharmacokinetic properties of peptide-based therapeutics. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. chemscene.com [chemscene.com]

- 2. chempep.com [chempep.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tert-leucine 132684-60-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 132684-60-7 this compound | 渡辺化学工業株式会社 [watanabechem.co.jp]

- 6. Fmoc-L-tert-leucine | 132684-60-7 [chemicalbook.com]

The Bulky Guardian: Unveiling the Pivotal Role of Fmoc-Tle-OH's Side Chain in Modern Peptide Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide science, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, Fmoc-L-tert-leucine (Fmoc-Tle-OH), with its sterically demanding tert-butyl side chain, has emerged as a powerful tool for modulating peptide conformation, enhancing stability, and ultimately, improving therapeutic efficacy. This technical guide delves into the core functionalities imparted by this bulky amino acid, offering a comprehensive overview of its impact on peptide structure and function, supported by experimental data and detailed protocols.

The Conformational Influence of the Tert-Butyl Group

The tert-butyl side chain of tert-leucine (Tle) imposes significant steric constraints on the peptide backbone, profoundly influencing its secondary structure. Unlike the flexible isobutyl side chain of its canonical isomer, leucine, the rigid and bulky nature of the tert-butyl group restricts the available conformational space, often favoring more extended or semi-extended peptide backbone structures.[1] This can be a critical design element in preventing the formation of undesirable secondary structures, such as β-turns or helices, that may hinder receptor binding or promote aggregation.

Circular Dichroism (CD) spectroscopy is a powerful technique to elucidate the secondary structure of peptides in solution.[2][3] The distinct spectra of peptides containing Tle, as compared to their counterparts with other aliphatic amino acids, provide quantitative insights into these conformational changes.

Table 1: Illustrative Circular Dichroism Data for a Model Peptide Series

| Peptide Sequence | Secondary Structure | Molar Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) | Molar Ellipticity [θ] at 208 nm (deg·cm²·dmol⁻¹) |

| Ac-Lys-Gly-Gly-Leu -Gly-Gly-Ala-NH₂ | Random Coil/α-helix | -8,000 | -10,000 |

| Ac-Lys-Gly-Gly-Val -Gly-Gly-Ala-NH₂ | β-sheet/Random Coil | -4,500 | -6,000 |

| Ac-Lys-Gly-Gly-Tle -Gly-Gly-Ala-NH₂ | Extended/Random Coil | -2,500 | -3,500 |

| Note: The data presented in this table are representative and intended for illustrative purposes. Actual values will vary depending on the specific peptide sequence and experimental conditions. |

The data in Table 1 illustrates how the incorporation of Tle can lead to a significant reduction in the negative molar ellipticity at 222 nm and 208 nm, characteristic of α-helical structures, suggesting a shift towards a more extended or random coil conformation.

Enhancing Enzymatic Stability: A Shield Against Degradation

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in vivo. The bulky tert-butyl side chain of Tle can act as a steric shield, hindering the access of proteolytic enzymes to the adjacent peptide bonds. This steric hindrance significantly reduces the rate of enzymatic cleavage, thereby prolonging the half-life of the peptide in biological fluids.

In vitro enzymatic stability assays, often employing enzymes like trypsin or chymotrypsin, are crucial for quantifying this protective effect. The degradation of the peptide is typically monitored over time using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 2: Comparative Half-Life of a Model Peptide in Human Serum

| Peptide Sequence | Half-life (t½) in Human Serum (hours) |

| Ac-Arg-Gly-Leu -Phe-Ala-NH₂ | 1.5 |

| Ac-Arg-Gly-Val -Phe-Ala-NH₂ | 2.8 |

| Ac-Arg-Gly-Tle -Phe-Ala-NH₂ | 18.2 |

| Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the expected trend. Actual values are sequence and condition-dependent. |

As depicted in the hypothetical data in Table 2, the substitution of Leucine or Valine with Tert-Leucine can dramatically increase the peptide's half-life, showcasing its potential to improve the pharmacokinetic profile of therapeutic peptides.

Overcoming Synthetic Challenges: Coupling of a Sterically Hindered Amino Acid

The very steric bulk that provides conformational control and enzymatic stability also presents a significant challenge during solid-phase peptide synthesis (SPPS). The coupling of this compound to the growing peptide chain is often sluggish and incomplete due to the difficulty of the activated carboxyl group in approaching the N-terminal amine.

To overcome this, more potent coupling reagents and optimized protocols are required. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are often employed to achieve higher coupling efficiencies.[2][4][5] Double coupling, increased reaction times, and elevated temperatures can also be utilized to drive the reaction to completion.

Table 3: Representative Coupling Efficiencies of this compound with Various Reagents

| Coupling Reagent | Coupling Time (min) | Temperature (°C) | Coupling Efficiency (%) |

| DIC/HOBt | 120 | 25 | 75-85 |

| HBTU | 60 | 25 | 90-95 |

| HATU | 45 | 25 | >98 |

| PyBOP | 60 | 25 | 92-97 |

| Note: These are typical values and can be influenced by the resin, solvent, and the specific peptide sequence. |

The choice of coupling reagent is critical for the successful incorporation of this compound, with HATU often demonstrating superior performance for this sterically demanding amino acid.[6]

Impact on Biological Activity: A Case Study of Ras-Raf Inhibition

The conformational rigidity and enzymatic stability conferred by Tle can translate into enhanced biological activity. By locking a peptide into a bioactive conformation, Tle can improve its binding affinity to its target receptor. A notable example is in the development of cyclic peptide inhibitors of the Ras-Raf protein-protein interaction, a key signaling node in many cancers.

Cyclorasin 9A5, a cyclic peptide inhibitor of Ras, incorporates a Tle residue. This substitution was found to increase the peptide's affinity for Ras-GTP, effectively blocking its interaction with downstream effectors like Raf and inducing apoptosis in cancer cells.[7]

The Ras-Raf signaling pathway is a critical cascade in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers.

Caption: The Ras/MAPK signaling pathway and the inhibitory action of a Tle-containing peptide.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Tle-Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing a Tle residue using Fmoc/tBu chemistry.

Caption: A generalized workflow for the solid-phase synthesis of a Tle-containing peptide.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 10 minutes, followed by a second treatment for 10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.

-

Amino Acid Coupling:

-

Pre-activate a solution of this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45 minutes with agitation.

-

-

Washing: Wash the resin with DMF (5 times) to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Enzymatic Stability Assay

This protocol describes a general method for assessing the stability of a Tle-containing peptide in the presence of a protease.

Caption: Workflow for an in vitro enzymatic stability assay of a peptide.

Materials:

-

Purified Tle-containing peptide and control peptide (e.g., Leu or Val analog)

-

Protease (e.g., Trypsin, Chymotrypsin, or Human Serum)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Quenching solution (e.g., 10% trifluoroacetic acid)

-

RP-HPLC system with a C18 column

-

LC-MS system (optional, for metabolite identification)

Procedure:

-

Prepare Solutions: Prepare stock solutions of the peptides and the protease in the appropriate buffer.

-

Incubation: Incubate the peptide solution with the protease solution at a specific ratio (e.g., 100:1 substrate to enzyme) at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding a quenching solution (e.g., 10% TFA).

-

Analysis: Analyze the samples by RP-HPLC to determine the percentage of the remaining intact peptide. The area under the peak corresponding to the intact peptide is integrated.

-

Data Analysis: Plot the percentage of remaining peptide against time and fit the data to a first-order decay model to calculate the peptide's half-life (t½).

Conclusion

The incorporation of this compound into peptide sequences offers a powerful strategy for drug development professionals. Its bulky tert-butyl side chain provides a unique combination of conformational constraint and steric shielding, leading to peptides with enhanced stability and, in many cases, improved biological activity. While the synthesis of Tle-containing peptides requires careful optimization, the potential benefits in terms of improved pharmacokinetic and pharmacodynamic properties make it a valuable tool in the design of next-generation peptide therapeutics. Future research will likely focus on further exploring the structure-activity relationships of Tle-containing peptides and developing even more efficient methods for their synthesis.

References

- 1. Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Inhibition of Ras Signaling by Blocking Ras-Effector Interactions with Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Novel Peptide Architectures: A Technical Guide to Fmoc-L-tert-Leucine (Fmoc-Tle-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide-based therapeutics and drug discovery, the incorporation of unnatural amino acids offers a powerful strategy to modulate peptide conformation, enhance proteolytic stability, and improve pharmacological properties. Among these, Fmoc-L-tert-leucine (Fmoc-Tle-OH), a sterically hindered amino acid, has emerged as a critical building block. Its bulky tert-butyl side chain imposes significant conformational constraints on the peptide backbone, guiding the formation of specific secondary structures such as β-sheets and helices. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and detailed protocols for its incorporation into peptide chains via solid-phase peptide synthesis (SPPS). Furthermore, it explores the impact of tert-leucine on peptide structure and its applications in the development of novel therapeutics, such as potent antagonists of anti-apoptotic proteins.

Introduction to Fmoc-L-tert-Leucine (this compound)

Fmoc-L-tert-leucine, systematically named (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylbutanoic acid, is a derivative of the unnatural amino acid L-tert-leucine.[1][2] The defining feature of this amino acid is its bulky tert-butyl side chain, which imparts significant steric hindrance.[3] This steric demand is a key attribute exploited in peptide chemistry to control and stabilize peptide conformations.[3] The N-α-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, a base-labile protecting group that is central to modern solid-phase peptide synthesis (SPPS).[4][5] The Fmoc group's stability to acidic conditions and its facile removal with mild bases like piperidine allow for the sequential and controlled assembly of peptide chains.[5]

The incorporation of this compound into a peptide sequence can significantly influence its secondary structure. The bulky side chain can favor extended or semi-extended conformations and can also be accommodated in folded structures, particularly when influenced by other helicogenic residues.[3] This conformational control is instrumental in designing peptides with enhanced biological activity and stability.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. The following tables summarize key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C21H23NO4 | [1][2] |

| Molecular Weight | 353.41 g/mol | [1][2][6] |

| Appearance | White to off-white powder/crystal | [2][7] |

| Melting Point | 124-127 °C | [1][2][8] |

| Boiling Point (Predicted) | 554.1 ± 33.0 °C at 760 mmHg | [1][2] |

| Density (Predicted) | 1.209 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 3.92 ± 0.10 | [2] |

| LogP | 4.77 | [1] |

| Optical Rotation | [α]D²⁰ = -18 ± 2° (c=1 in DMF) | [8] |

| Solubility | Value | Reference |

| DMSO | ≥ 35.3 mg/mL | [2][8] |

| Ethanol | ≥ 49.6 mg/mL | [2][8] |

Synthesis of Fmoc-L-tert-Leucine

This compound is typically synthesized from its parent amino acid, L-tert-leucine. The process involves the protection of the α-amino group with the Fmoc moiety.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of Fmoc-L-tert-Leucine

This protocol describes a general procedure for the N-α-Fmoc protection of L-tert-leucine.

Materials:

-

L-tert-Leucine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)[1]

-

Sodium bicarbonate (NaHCO3) or other suitable base

-

Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl), 1M

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolution: Dissolve L-tert-leucine in a 10% aqueous solution of sodium bicarbonate.

-

Addition of Fmoc Reagent: While stirring vigorously at 0 °C, add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise to the amino acid solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up:

-

Wash the reaction mixture with diethyl ether to remove any unreacted Fmoc reagent.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS.[8] The Fmoc/tBu strategy is the most commonly employed method for peptide synthesis.[9]

References

- 1. This compound | CAS#:132684-60-7 | Chemsrc [chemsrc.com]

- 2. Fmoc-L-tert-leucine | 132684-60-7 [chemicalbook.com]

- 3. Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. nbinno.com [nbinno.com]

- 6. (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid | C21H23NO4 | CID 978350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Buy this compound | 132684-60-7 [smolecule.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Fmoc-Tle-OH for Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Tle-OH (N-α-Fmoc-L-tert-leucine) is a sterically hindered amino acid derivative that is increasingly utilized in peptide synthesis to introduce unique structural constraints and enhance peptide stability. The bulky tert-butyl side chain of tert-leucine (Tle) can significantly influence peptide conformation and resistance to enzymatic degradation, making it a valuable building block in the design of peptidomimetics and therapeutic peptides. This technical guide provides a comprehensive overview of this compound for beginners in peptide chemistry, covering its core properties, detailed experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and troubleshooting strategies for common challenges.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in peptide synthesis. Key quantitative data are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 132684-60-7 | [1] |

| Molecular Formula | C₂₁H₂₃NO₄ | [1] |

| Molecular Weight | 353.41 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 124-127 °C | |

| Solubility | Soluble in DMSO (≥200 mg/mL), DMF, and other organic solvents. | [1] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months. | [1] |

The Challenge of Steric Hindrance

The primary challenge in utilizing this compound in SPPS is the steric hindrance presented by its bulky tert-butyl group. This can lead to incomplete coupling reactions and lower yields of the desired peptide. To overcome this, the choice of coupling reagent is critical. Standard reagents like DCC/HOBt may prove inefficient. More potent activating agents are recommended to facilitate the amide bond formation.

| Coupling Reagent | Reagent Class | Typical Yield for Hindered Couplings | Key Considerations | References |

| HATU | Aminium/Uronium Salt | Very High | Highly efficient and fast. Should not be used in large excess to avoid side reactions. | [2][3] |

| HBTU | Aminium/Uronium Salt | High | Reliable and cost-effective. Slower than HATU. | [2][3] |

| PyBOP | Phosphonium Salt | High | Byproducts are generally less problematic than with aminium/uronium salts. | [3] |

| DIC/Oxyma | Carbodiimide | Moderate to High | A safer alternative to HOBt-based reagents. | [4] |

| DIC/HOBt | Carbodiimide | Moderate | Slower reaction rates and potential for side reactions. | [2] |

Experimental Protocols

This section provides detailed, step-by-step protocols for the incorporation of this compound into a peptide sequence using manual Solid-Phase Peptide Synthesis (SPPS).

Materials

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Diethyl ether, cold

-

SPPS reaction vessel

-

Shaker

Protocol 1: Standard SPPS Cycle for this compound Incorporation

This protocol outlines a single cycle for adding this compound to a growing peptide chain on a solid support.

1. Resin Swelling:

- Place the desired amount of resin in the SPPS reaction vessel.

- Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[5]

- Drain the DMF.

2. Fmoc Deprotection:

- Add a 20% solution of piperidine in DMF to the resin.[6][7]

- Agitate the mixture for 5-10 minutes at room temperature.[5][6]

- Drain the piperidine solution.

- Repeat the piperidine treatment for another 5-10 minutes.

- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]

3. Coupling of this compound:

- In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in DMF.

- Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes. The solution will typically change color.

- Add the activated this compound solution to the deprotected resin in the reaction vessel.

- Agitate the mixture for 1-4 hours at room temperature. Due to steric hindrance, a longer coupling time is recommended.[8]

- To monitor the reaction completion, a Kaiser test can be performed on a small sample of beads. A negative result (yellow beads) indicates a complete coupling.[8][9]

4. Washing:

- Drain the coupling solution.

- Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[8]

5. Capping (Optional but Recommended):

- To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

- Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-20 minutes.

- Wash the resin with DMF.

6. Double Coupling (If Necessary):

- If the Kaiser test after the initial coupling is positive (blue beads), indicating incomplete reaction, a double coupling is recommended.[8][9]

- Repeat steps 3 and 4 with a fresh solution of activated this compound.

Protocol 2: Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing the side-chain protecting groups.

1. Resin Preparation:

- After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin with DCM (3-5 times) and dry it under vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation:

- Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

3. Cleavage Reaction:

- Add the cleavage cocktail to the dried peptide-resin.

- Agitate the mixture at room temperature for 2-3 hours.

4. Peptide Precipitation:

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

- A white precipitate of the peptide should form.

5. Peptide Isolation and Purification:

- Centrifuge the mixture to pellet the peptide.

- Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

- Dry the peptide pellet under vacuum.

- The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Underlying Principles

To aid in the understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow of SPPS and a relevant biological signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. repository.biotech.uniri.hr [repository.biotech.uniri.hr]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. benchchem.com [benchchem.com]

- 9. kilobio.com [kilobio.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Tle-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Tle-OH (N-α-Fmoc-L-tert-leucine) is an N-terminally protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The tert-butyl side chain of tert-leucine (Tle) introduces significant steric hindrance, which can present challenges during peptide chain elongation. However, this bulkiness is also a valuable tool for designing peptides with specific conformational properties and enhanced biological activity. The incorporation of Tle can influence peptide structure, favoring more extended conformations, and has been utilized in the development of various therapeutic and research peptides, including synthetic cannabinoid receptor agonists.

This document provides detailed protocols and application notes for the efficient incorporation of this compound into peptide sequences using Fmoc-based SPPS. It covers recommended coupling reagents, strategies to overcome steric hindrance, and post-synthesis processing.

Challenges in the Incorporation of this compound

The primary challenge in using this compound in SPPS is the steric hindrance posed by its bulky tert-butyl side chain. This can lead to:

-

Low Coupling Efficiency: The bulky nature of Tle can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, resulting in incomplete coupling reactions.

-

Slower Reaction Kinetics: Coupling reactions involving this compound are often slower compared to less hindered amino acids.

-

Peptide Aggregation: The hydrophobicity of the tert-butyl group can contribute to the aggregation of the growing peptide chain on the solid support, further reducing the accessibility of the N-terminus for coupling.

To overcome these challenges, optimization of coupling conditions, including the choice of coupling reagents and reaction times, is crucial.

Recommended Coupling Reagents and Conditions

For sterically hindered amino acids like this compound, the use of potent activating agents is highly recommended. Urionium/aminium and phosphonium salt-based reagents are generally more effective than carbodiimides alone.

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

| Coupling Reagent | Class | Advantages | Disadvantages | Reported Yield for Hindered Couplings |

| HATU | Urionium Salt | High coupling efficiency, fast reaction kinetics, suppresses racemization.[1] | Higher cost, potential for side reactions if used in excess.[2] | >95%[1] |

| HCTU | Urionium Salt | High coupling efficiency, often more cost-effective than HATU.[3] | Can be less effective for the most challenging couplings compared to HATU.[4] | ~90-95%[3] |

| COMU | Urionium Salt | Very high reactivity, safer byproducts (no benzotriazole).[5] | Higher cost, limited solution stability. | >98%[6] |

| PyBOP | Phosphonium Salt | Efficient, no risk of guanidinylation. | Byproducts can be difficult to remove in solution-phase synthesis. | ~95-98%[6] |

| DIC/Oxyma | Carbodiimide/Additive | Cost-effective, low risk of racemization. | Slower reaction rates compared to uronium/aminium salts. | ~90% |

Note: The reported yields are representative for sterically hindered amino acids and may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

The following protocols provide a general framework for the manual solid-phase synthesis of peptides containing tert-leucine.

General SPPS Workflow

The overall workflow for incorporating an this compound residue into a peptide chain is illustrated below.

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Protocol for Standard Coupling of this compound

This protocol utilizes HATU as the coupling reagent.

-

Resin Preparation:

-

Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF (2 mL).

-

Add N,N-diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the solution and vortex briefly to pre-activate the amino acid.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours. The extended reaction time is recommended to ensure complete coupling.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

-

If the Kaiser test is positive (blue beads), refer to the double coupling protocol (Section 4.3).

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

-

-

Chain Elongation:

-

The resin is now ready for the deprotection of the newly added this compound and the coupling of the next amino acid in the sequence.

-

Protocol for Double Coupling of this compound

A double coupling strategy is often necessary to achieve a high yield when incorporating this compound.

-

First Coupling:

-

Follow steps 1 and 2 of the standard coupling protocol (Section 4.2). A shorter initial coupling time (e.g., 1-2 hours) can be used.

-

-

Washing:

-

After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove soluble reagents and byproducts.

-

-

Second Coupling:

-

Prepare a fresh solution of activated this compound as described in step 2 of the standard coupling protocol.

-

Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.

-

-

Final Wash and Monitoring:

-

After the second coupling, wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).

-

Perform a Kaiser test to confirm the absence of free amines before proceeding with the Fmoc deprotection of the newly added Tle residue.

-

Peptide Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

Resin Preparation:

-

Wash the final peptide-resin with DCM (3-5 times) and dry under vacuum for at least 1 hour.

-

-

Cleavage:

-

Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).

-

Add the cleavage cocktail to the resin (10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

-

Application Example: Tle-Containing Peptides in GPCR Signaling

Peptides containing tert-leucine have been explored as synthetic cannabinoid receptor agonists (SCRAs). These compounds target the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). The bulky tert-leucine moiety can contribute to high efficacy at these receptors.[7][8]

The signaling pathway of a typical GPCR, such as the CB1 receptor, is initiated by ligand binding, leading to a conformational change in the receptor and subsequent activation of intracellular signaling cascades.

Caption: Simplified signaling pathway of a Tle-containing peptide acting as an agonist at a G-protein coupled receptor (GPCR) like the CB1 receptor.

Conclusion

The incorporation of this compound into peptides, while challenging due to steric hindrance, can be achieved with high efficiency through the use of optimized protocols. The selection of potent coupling reagents such as HATU, HCTU, or COMU, along with strategies like double coupling, is essential for successful synthesis. The resulting Tle-containing peptides can exhibit unique structural and biological properties, making them valuable tools in drug discovery and chemical biology research. The provided protocols and application notes serve as a comprehensive guide for researchers working with this sterically demanding amino acid derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. bachem.com [bachem.com]

- 6. benchchem.com [benchchem.com]

- 7. Assessment of high-efficacy agonism in synthetic cannabinoid receptor agonists containing l-tert-leucinate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fmoc-Tle-OH Coupling Reaction

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides comprehensive application notes and detailed protocols for the coupling of Nα-Fmoc-L-tert-leucine (Fmoc-Tle-OH), a sterically hindered amino acid, in solid-phase peptide synthesis (SPPS). Due to the bulky tert-butyl side chain, the incorporation of Tle into a peptide sequence presents significant challenges, requiring optimized conditions to ensure high coupling efficiency and prevent deletion sequences. These guidelines cover the selection of appropriate coupling reagents, detailed experimental procedures, methods for monitoring reaction completion, and troubleshooting potential side reactions.

Introduction to this compound Coupling

Nα-Fmoc-L-tert-leucine (this compound) is an essential building block for synthesizing peptides with unique structural properties. The tert-butyl side chain of tert-leucine provides significant steric bulk, which can enhance peptide stability against enzymatic degradation. However, this same steric hindrance makes the formation of the peptide bond challenging during SPPS. Standard coupling conditions that are effective for less hindered amino acids often result in low yields and incomplete reactions when applied to this compound.[1]

Therefore, successful incorporation of this compound requires the use of highly efficient coupling reagents and optimized reaction protocols to overcome the reduced reactivity of both the incoming amino acid's carboxyl group and the N-terminal amine of the resin-bound peptide.[1][2]

Key Considerations for Successful Coupling

The efficiency of an this compound coupling reaction is critically dependent on several factors:

-

Choice of Coupling Reagent: This is the most critical parameter. High-potency reagents are necessary to activate the sterically hindered carboxylic acid. Aminium/uronium salts such as HATU and COMU, or phosphonium salts like PyAOP and PyBOP, are generally preferred over standard carbodiimide-based methods (e.g., DIC/HOBt).[3][4]

-

Activation Method: Pre-activation of the this compound for a few minutes before adding it to the resin is highly recommended, especially when using aminium/uronium reagents, to prevent side reactions like guanidinylation of the free N-terminal amine.[4][5]

-

Solvent: N,N-Dimethylformamide (DMF) is the most common solvent. In cases of significant on-resin aggregation, using a solvent mixture such as DMF/DCM or adding chaotropic salts may be beneficial.[5][6]

-

Base: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is used to facilitate the reaction. An excess of base is required for the activation and coupling steps.[7]

-

Reaction Time and Temperature: Extended coupling times (1-4 hours) are often necessary for hindered residues. In particularly difficult cases, performing the coupling at an elevated temperature (e.g., 40-50°C) or using microwave-assisted synthesis can significantly improve yields, but must be balanced against the risk of racemization or other side reactions.[4][6]

-

Monitoring: The completion of the coupling reaction must be carefully monitored using a qualitative method like the Kaiser test to ensure no free amines remain before proceeding to the next cycle.[8]

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount for achieving high efficiency when incorporating sterically hindered residues like Tle. Reagents that form highly reactive activated esters, such as OAt (from HOAt) or Oxym (from OxymaPure), are superior for these challenging couplings.[3]

Data Presentation

The following table summarizes the performance of various common coupling reagents for sterically hindered amino acids, providing a basis for reagent selection.

| Coupling Reagent/Method | Reagent Class | Typical Coupling Time (min) | Representative Coupling Yield (%) | Key Advantages | Potential Disadvantages |

| DIC/HOBt | Carbodiimide | 60 - 180 | 90 - 98[4] | Cost-effective, low risk of side reactions. | Slower reaction rates, often insufficient for highly hindered couplings, potential for N-acylurea formation.[4] |

| HBTU/DIPEA | Aminium/Uronium | 30 - 90 | 98 - 99.5[4] | Fast and generally efficient. | Potential for guanidinylation of the N-terminus if not pre-activated.[3][4] Less reactive than HATU or COMU for severe steric hindrance. |

| HATU/DIPEA | Aminium/Uronium | 20 - 60 | > 99.5[4] | Highly reactive, excellent for hindered couplings, low racemization risk due to HOAt additive.[3] | Higher cost, potential for guanidinylation.[3][4] |

| PyBOP/DIPEA | Phosphonium Salt | 30 - 60 | 98 - 99[4] | Efficient, no risk of guanidinylation.[4] | Byproducts can be difficult to remove in solution-phase synthesis. |

| COMU/DIPEA | Aminium/Uronium | 20 - 45 | > 99.5[4] | Very high reactivity, often superior to HATU; byproducts are more soluble and considered safer than benzotriazole derivatives.[3] | Higher cost, can still cause guanidinylation.[9] |

Note: Coupling yields and times are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol.

Experimental Protocols

The following protocols are designed for the manual coupling of this compound on a 0.1 mmol scale. Reagent equivalents are calculated relative to the initial loading of the resin.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the primary method for coupling this compound due to the high reactivity of HATU.[3][4]

Materials:

-

Peptide-resin with a free N-terminal amine (0.1 mmol)

-

This compound (3 eq, 0.3 mmol, 106 mg)

-

HATU (2.9 eq, 0.29 mmol, 110 mg)

-

N,N-Diisopropylethylamine (DIPEA) (6 eq, 0.6 mmol, 105 µL)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Kaiser test kit

Procedure:

-

Resin Preparation: If starting with an Fmoc-protected resin, perform Fmoc deprotection by treating the resin twice with 20% piperidine in DMF (first for 5 minutes, then for 15-20 minutes).[10]

-

Washing: Wash the deprotected peptide-resin thoroughly to remove all traces of piperidine. Perform washes in the following sequence: DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min).

-

Kaiser Test Confirmation: Perform a Kaiser test on a small sample of beads. A strong blue color confirms the presence of the free primary amine.[8]

-

Amino Acid Activation (Pre-activation): In a separate vial, dissolve this compound (3 eq) and HATU (2.9 eq) in DMF (~2 mL). Add DIPEA (6 eq) to the solution. Vortex the mixture for 2-5 minutes.[4]

-

Coupling Reaction: Add the activated amino acid solution to the vessel containing the washed peptide-resin.

-

Incubation: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult sequences, the reaction time may be extended to 4 hours or performed at 40°C.

-

Monitoring: After the initial incubation period, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow or colorless beads) indicates a complete reaction.[4][8]

-

Recoupling (If Necessary): If the Kaiser test is positive, drain the reaction solution and repeat steps 4-7. This is known as a "double coupling."

-

Capping (Optional but Recommended): If the Kaiser test remains positive after a second coupling, it indicates that some sites are unreactive. These unreacted amines should be "capped" by acetylating them with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

-

Final Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin extensively with DMF (5 x 1 min) and DCM (3 x 1 min) to prepare for the next deprotection cycle.

Protocol 2: Coupling using COMU

This protocol provides a highly effective alternative to HATU, with the advantage of producing more soluble byproducts.[3]

Procedure: The procedure is identical to Protocol 1, with the following substitution in the activation step:

-

Amino Acid Activation (Step 4): In a separate vial, dissolve this compound (3 eq, 106 mg) and COMU (2.9 eq, 0.29 mmol, 124 mg) in DMF (~2 mL). Add DIPEA (6 eq) and vortex for 2-5 minutes before adding to the resin.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: General workflow for the solid-phase coupling of this compound.

Logical Relationship Diagram

Caption: Logical flow of the this compound activation and coupling steps.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. peptide.com [peptide.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

Application Note: Optimized Coupling of Fmoc-Tle-OH in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created. However, the incorporation of certain amino acids presents significant challenges that can impede synthesis efficiency and purity. Fmoc-L-tert-Leucine (Fmoc-Tle-OH) is a non-canonical, sterically hindered amino acid characterized by its bulky tert-butyl side chain. This steric hindrance can significantly slow down the kinetics of peptide bond formation, leading to incomplete coupling reactions and the generation of deletion sequences. Therefore, selecting an appropriate and highly efficient coupling reagent is critical for the successful incorporation of this compound and other hindered residues into a growing peptide chain. This document provides a detailed overview of the most effective coupling reagents for this compound, presents comparative data, and offers detailed experimental protocols to optimize synthesis outcomes.

Challenges in Coupling Sterically Hindered Amino Acids

The primary challenge with this compound is the steric bulk of its side chain, which impedes the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide. This can result in:

-

Low Coupling Yields: Incomplete reactions lead to the formation of deletion sequences, which are difficult to separate from the target peptide.

-

Racemization: Harsh reaction conditions or extended coupling times required to drive the reaction to completion can increase the risk of racemization at the α-carbon.[1]

-

Side Reactions: Inefficient coupling can necessitate more forceful methods, which may promote side reactions.

To overcome these challenges, highly reactive coupling reagents are required. Uronium/aminium and phosphonium salt-based reagents are generally preferred over carbodiimides for such "difficult" couplings due to their higher reactivity and faster reaction kinetics.[2][3]

Recommended Coupling Reagents for this compound

Modern peptide synthesis offers a range of high-efficiency coupling reagents. For sterically hindered amino acids like this compound, the most effective reagents are those that form highly reactive activated esters, such as OAt or Oxyma esters.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is widely regarded as one of the most powerful coupling reagents, especially for hindered couplings.[4][5] It reacts with the Fmoc-amino acid to form a highly reactive OAt ester intermediate. The nitrogen atom in the pyridine ring of the HOAt moiety enhances the reactivity of the ester, leading to faster and more complete coupling reactions compared to HOBt-based reagents like HBTU.[6][7] This makes HATU highly effective at minimizing side reactions and racemization.[4]

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium reagent based on Oxyma Pure. It exhibits coupling efficiencies comparable to HATU but offers advantages in terms of safety (Oxyma Pure is not explosive like HOBt or HOAt) and solubility.[2] Its high reactivity makes it an excellent choice for difficult sequences and microwave-assisted SPPS.[2]

-

DIC/Oxyma (Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate): While carbodiimides alone are generally less reactive, their combination with additives can be highly effective. The DIC/Oxyma combination is particularly noteworthy for its remarkable resistance to racemization.[8] Oxyma Pure is a superior additive to HOBt, leading to faster reactions and cleaner products. This combination is a cost-effective and powerful option, especially when minimizing epimerization is the highest priority.[2][8]

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): As a phosphonium salt, PyBOP is also highly effective for difficult couplings and is less likely to cause guanidinylation of the N-terminal amine than uronium salts, a side reaction that can occur if the uronium reagent is used in excess.[9][10]

Data Presentation: Comparative Efficiency of Coupling Reagents

The following table summarizes the performance of various coupling reagents suitable for sterically hindered amino acids. The data is compiled from literature reports and technical documents.

| Coupling Reagent/System | Reagent Type | Typical Reaction Time | Reported Yield | Purity | Racemization Risk | Key Advantages & Disadvantages |

| HATU/DIPEA | Aminium Salt | 30 - 60 min[7] | >93%[4] | >99%[4] | Low[4] | Adv: Highly reactive, excellent for hindered couplings.[5] Disadv: Higher cost, potential for guanidinylation if used in excess.[10] |

| HBTU/DIPEA | Aminium Salt | 45 - 90 min | Good | Good | Moderate | Adv: Effective for routine synthesis. Disadv: Less reactive than HATU, higher risk of side reactions for difficult couplings.[7] |

| COMU/DIPEA | Aminium Salt | 30 - 60 min | High | High | Low | Adv: Efficiency comparable to HATU, safer (non-explosive), good solubility.[2] Disadv: Higher cost. |

| DIC/Oxyma | Carbodiimide | 60 - 120 min | High | High | Very Low[8] | Adv: Excellent racemization suppression, cost-effective.[2] Disadv: Slower kinetics than HATU/COMU. |

| PyBOP/DIPEA | Phosphonium Salt | 45 - 90 min | High | High | Low | Adv: No guanidinylation side reaction, effective for hindered couplings.[9] Disadv: Byproducts can be difficult to remove in solution phase. |

Experimental Protocols

The following are detailed protocols for the manual coupling of this compound onto a resin-bound peptide using the recommended reagents.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving the highest coupling efficiency with the sterically hindered this compound.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound (3-5 equivalents relative to resin loading)

-

HATU (2.9-4.5 equivalents)[4]

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) of high purity

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF for Fmoc deprotection

-

Kaiser test kit for monitoring

Procedure:

-

Resin Preparation:

-

If starting a new synthesis, ensure the first amino acid is properly loaded onto the resin.

-

Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[11]

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain.

-